5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-24(2,3)23(30)26-12-11-16-9-10-18(14-20(16)26)25-22(29)17-13-21(28)27(15-17)19-7-5-4-6-8-19/h4-10,14,17H,11-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQIRSOZBKQXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrolidine, the ring is constructed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Indolinyl Moiety: The indolinyl group is often introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate indole derivatives.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and indolinyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could be modified to enhance its pharmacological properties, such as increasing its potency or selectivity for a particular biological target.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Compound A : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
- Structure : Shares the 5-oxo-pyrrolidine core but lacks the phenyl and pivaloylindolin substituents. Instead, it has a methyl group at the 1-position and a carboxylic acid at the 3-position.
- Properties : Simpler structure with higher polarity due to the carboxylic acid group, likely reducing membrane permeability compared to the main compound .
- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule.
Compound B : 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS 1144493-81-1)
- Structure : Contains a 3-chlorophenyl group at the 1-position and a coumarin-derived (2-oxo-2H-chromen-6-yl) carboxamide at the 3-position.
- Key Differences :
- Substituents : Chlorophenyl (electron-withdrawing) vs. phenyl (electron-neutral) and coumarin vs. pivaloylindolin.
- Molecular Weight : 382.8 g/mol (Compound B) vs. ~428 g/mol (estimated for the main compound).
- Bioactivity : Coumarin moieties are associated with fluorescence and anticoagulant activity, whereas pivaloylindolin may enhance target specificity for neurological or inflammatory pathways .
Compound C : N-(1-Hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide (Patent EP2018)
- Structure : Features a hydroxyl-pyrrolidinylpropan-2-yl group instead of pivaloylindolin.
- Applications : Designed as a glucosylceramide synthase inhibitor, highlighting the role of carboxamide derivatives in enzyme targeting. The main compound’s pivaloylindolin group may offer superior lipophilicity and blood-brain barrier penetration compared to Compound C’s hydrophilic substituents .
Comparative Analysis Table
Research Findings and Functional Insights
- Metabolic Stability : The pivaloyl group in the main compound may reduce oxidative metabolism compared to Compound B’s coumarin moiety, which is prone to cytochrome P450-mediated modifications .
- Binding Affinity : The indoline scaffold in the main compound could mimic tryptophan or histidine residues in enzyme active sites, a property absent in Compounds A and C.
- Selectivity: The phenyl group at the 1-position (vs. chlorophenyl in Compound B) may reduce off-target interactions with halogen-binding pockets in non-target proteins.
Biological Activity
5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolidine core with various substituents that contribute to its biological activity. The molecular formula is .
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study evaluated several derivatives against A549 human lung adenocarcinoma cells, demonstrating a structure-dependent anticancer activity. Key findings include:
- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using the MTT assay, comparing results to cisplatin, a standard chemotherapy agent.
- Effective Compounds : Certain derivatives showed marked reductions in cell viability, particularly those with specific structural modifications (e.g., substitutions on the phenyl ring) .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Structure Modification | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 2 | None | 15 | High potency |
| Compound 4 | Carboxylic acid | 20 | Moderate potency |
| Compound 9 | 4-Methoxy group | 10 | Enhanced activity |
| Compound 21 | 5-Nitrothiophene | 5 | Most potent |
Antimicrobial Activity
The antimicrobial efficacy of 5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide has also been investigated, particularly against multidrug-resistant pathogens.
Key Findings:
- Pathogen Testing : The compound was screened against various strains including Staphylococcus aureus and Klebsiella pneumoniae. Results indicated promising activity against multidrug-resistant strains.
- Mechanism of Action : The antimicrobial action appears to be linked to structural features that enhance membrane permeability or inhibit critical bacterial enzymes .
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against MRSA |
| Klebsiella pneumoniae | 16 µg/mL | Moderate resistance |
| Pseudomonas aeruginosa | >32 µg/mL | Limited efficacy |
Case Studies
In a notable case study, researchers synthesized various derivatives of the compound and evaluated their biological activities. The study highlighted that modifications at the nitrogen atom significantly influenced both anticancer and antimicrobial activities. For instance, derivatives with free amino groups demonstrated enhanced efficacy compared to those with acetylamino fragments .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of 5-oxo-1-phenyl-N-(1-pivaloylindolin-6-yl)pyrrolidine-3-carboxamide?
Methodological Answer: The synthesis of this compound involves sequential reactions, including coupling, cyclization, and functional group protection/deprotection. Key parameters include:
- Temperature control : Exothermic steps (e.g., acylation) require cooling (0–5°C) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in carboxamide formation, while ethanol or THF is used for cyclization .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., piperidine) conditions are critical for imine formation and ketone stabilization .
- Reaction time : Intermediate purification (e.g., column chromatography) between steps ensures >90% purity before subsequent reactions .
Q. Which spectroscopic and computational methods are most reliable for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key moieties (e.g., pyrrolidine carbonyl at ~170 ppm, aromatic protons at 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at 435.23 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the pivaloylindolin group relative to the pyrrolidine ring .
- DFT Calculations : Predict electrostatic potential surfaces to validate intramolecular hydrogen bonding (e.g., between amide NH and pyrrolidine carbonyl) .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., indole-based kinase modulators) .
- In vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) and cell viability assays (e.g., MTT) for cytotoxicity profiling .
- Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent-only controls to validate assay conditions .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify low-energy pathways for derivatization (e.g., substituting the pivaloyl group) .
- Machine Learning (ML) : Train models on existing kinetic data to predict optimal substituents (e.g., electron-withdrawing groups for improved metabolic stability) .
- Free Energy Perturbation (FEP) : Simulate binding free energy changes when modifying the pyrrolidine ring to prioritize synthesis targets .
Q. What strategies resolve contradictions in biochemical data (e.g., conflicting IC₅₀ values across assays)?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions that skew IC₅₀ values .
- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from disparate assays to isolate confounding variables (e.g., pH, temperature) .
Q. How can researchers optimize in vivo pharmacokinetic (PK) properties while retaining target affinity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked solubilizing chains) to improve oral bioavailability without altering the core pharmacophore .
- Metabolic Stability Screening : Use liver microsome assays to identify vulnerable sites (e.g., pyrrolidine oxidation) and block them via fluorination .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target tissues (e.g., tumors) vs. off-target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
